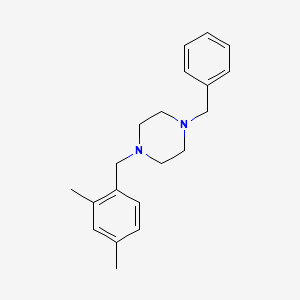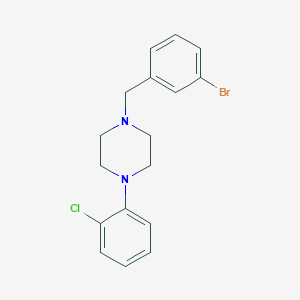
1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine, also known as BB-CP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, which has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various neurotransmitters, such as dopamine, norepinephrine, and glutamate, which are involved in mood, cognition, and behavior. 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine has also been shown to have a modulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory consolidation. 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine has been shown to modulate the release of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. This leads to changes in synaptic plasticity and neuronal excitability, which are believed to underlie the behavioral effects of 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor subtype, which allows for specific modulation of this receptor. 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine is also relatively stable and easy to synthesize, which makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes. One limitation of using 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine. One area of interest is the role of serotonin receptors in the regulation of appetite and energy balance, which has implications for the treatment of obesity and related metabolic disorders. Another area of interest is the development of novel compounds based on the structure of 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine, which may have improved selectivity and efficacy at the 5-HT1A receptor. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine and their role in the behavioral effects of this compound.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine has been widely used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. It has been shown to have high affinity and selectivity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. 1-(3-bromobenzyl)-4-(2-chlorophenyl)piperazine has also been used to investigate the role of serotonin receptors in pain perception, sleep regulation, and appetite control.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2-chlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZQQRMLWMPBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




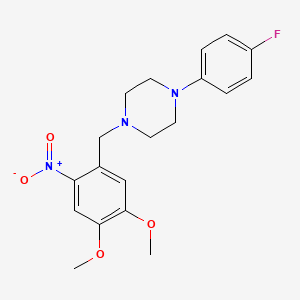
![2-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742664.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742669.png)
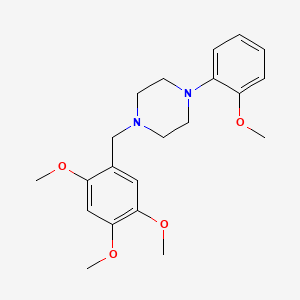
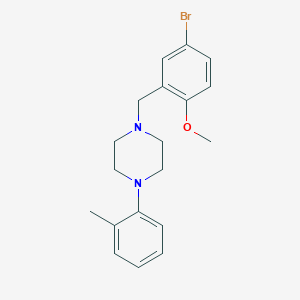

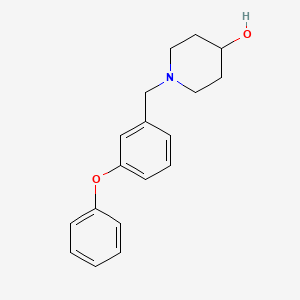
![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)
![N'-[bis(4-chlorophenyl)(hydroxy)acetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide](/img/structure/B3742728.png)

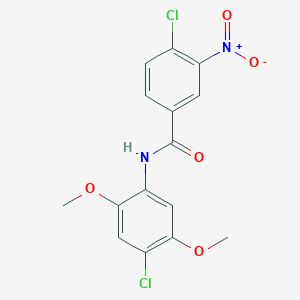
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3742745.png)
